molecular formula C24H29N3O5S B2803617 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide CAS No. 922123-81-7

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide

Número de catálogo: B2803617
Número CAS: 922123-81-7
Peso molecular: 471.57
Clave InChI: IRVNHUFTZWVBNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions, including formation of the tetrahydrobenzo[b][1,4]oxazepin core, sulfamoylation, and butyramide coupling. Key optimization steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfamoylation efficiency by stabilizing intermediates .
  • Temperature Control: Maintaining 0–5°C during sulfamoyl chloride coupling minimizes side reactions like hydrolysis .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, while HPLC (C18 column, acetonitrile/water mobile phase) ensures final purity >95% .
  • Catalysts: Triethylamine or DMAP accelerates amide bond formation .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies key protons (e.g., allyl group protons at δ 5.2–5.8 ppm) and verifies sulfamoyl (-SO₂NH-) connectivity .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 487.62 for [M+H]⁺) and detects isotopic patterns .
  • HPLC-PDA: Quantifies purity (>98%) and detects impurities using UV absorption at 254 nm .
  • X-ray Crystallography: Resolves stereochemistry of the tetrahydrobenzooxazepin core if crystalline derivatives are obtainable .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO) for stock solutions (up to 50 mM), followed by dilution in assay buffers containing 0.1% Tween-80 to prevent precipitation .
  • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via host-guest complexation .
  • pH Adjustment: The sulfamoyl group’s pKa (~9–10) allows solubility enhancement in mildly alkaline buffers (pH 8.5–9.0) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically analyzed?

Methodological Answer:

  • Assay Standardization: Compare protocols for cell line viability (MTT vs. resazurin assays), ensuring consistent ATP levels and incubation times .
  • Metabolic Stability: Evaluate cytochrome P450-mediated degradation using liver microsomes to identify artifactual activity drops .
  • Structural Analog Comparison: Cross-reference activity of analogs (e.g., 4-chloro vs. 4-methoxy derivatives) to isolate substituent effects .

Q. What computational approaches predict the compound’s binding mode to putative enzyme targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into homology models of sulfotransferases or kinases, prioritizing poses with sulfamoyl-oxygen interactions at catalytic lysine residues .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns, analyzing RMSD fluctuations (<2 Å indicates stable binding) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for allyl group modifications to guide SAR .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Allyl Group Optimization: Replace the allyl moiety with propargyl or cyclopropyl groups to assess steric/electronic effects on target engagement .
  • Sulfamoyl Bioisosteres: Substitute -SO₂NH- with -PO₂NH- or tetrazole to modulate acidity and membrane permeability .
  • Butyramide Tail: Shorten to acetamide or elongate to hexanamide to balance lipophilicity (clogP 2.5–3.5) and solubility .

Q. What strategies resolve instability of synthetic intermediates (e.g., sulfamoyl chloride derivatives)?

Methodological Answer:

  • In Situ Generation: Prepare sulfamoyl chloride from sulfonic acid and PCl₅ immediately before use to avoid hydrolysis .
  • Low-Temperature Quenching: Add intermediates to cold (−20°C) ether to precipitate stable crystals .
  • Protective Groups: Use tert-butoxycarbonyl (Boc) on the oxazepin nitrogen during sulfamoylation to prevent side reactions .

Q. How are scale-up challenges addressed while maintaining reaction selectivity?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfamoylation) to improve heat dissipation and yield .
  • DoE Optimization: Apply design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate) using JMP or MODDE software .
  • In-Line Analytics: Use FTIR probes to monitor reaction progress and automate quenching at >90% conversion .

Propiedades

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-20-21(15-18)32-16-24(3,4)23(29)27(20)14-6-2/h6,8-13,15,26H,2,5,7,14,16H2,1,3-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVNHUFTZWVBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.